molecular formula C15H13FN6OS B2489783 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 680982-73-4

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2489783
CAS RN: 680982-73-4
M. Wt: 344.37
InChI Key: WRGKPHUICCMMAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 1,2,4-triazole ring system, like our compound of interest, typically involves the condensation of thiol derivatives with chloroacetamide or analogous structures in the presence of a base such as anhydrous potassium carbonate. This process has been detailed in the synthesis of similar compounds, providing insights into the potential methods for synthesizing our target compound. For instance, derivatives of 2-[4-phenyl-5-(pyridine-4-yl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide have been synthesized through related pathways, showcasing the structural and functional versatility of these molecules (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with a core structure similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide have been extensively studied for their antimicrobial and antifungal properties. A variety of these compounds, especially those containing the 1,2,4-triazole ring system, have been found to exhibit significant antibacterial and antifungal activity against a range of pathogens. This is primarily due to the inclusion of specific substituents which enhance their activity. For instance, compounds with a triazole-thiol group and acetamide linkage have been recognized for their potential in antimicrobial and antifungal therapies, exhibiting good to moderate activity against specific bacteria and fungi (Mahyavanshi, Parmar & Mahato, 2011; Bayrak, Demirbaş, Karaoglu & Demirbas, 2009).

Anticancer Properties

Research has also explored the anticancer properties of compounds related to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide. Specifically, modifications of similar structures to include an alkylurea moiety have shown promising results in inhibiting the growth of cancer cells, reducing toxicity, and improving the effectiveness of the compound as an anticancer agent. The compounds have demonstrated significant antiproliferative activities against various cancer cell lines and have been found to retain their activity while reducing acute oral toxicity, making them potent candidates for anticancer therapies (Wang et al., 2015).

Antiexudative Properties

The antiexudative properties of compounds structurally similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide have been explored, particularly in derivatives containing a pyroline structure. These studies have indicated that a significant proportion of these synthesized derivatives exhibit antiexudative properties, with some even surpassing the efficacy of standard reference drugs. This suggests potential applications in reducing inflammation and edema, making these compounds interesting candidates for further pharmacological research (Chalenko et al., 2019).

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6OS/c16-11-3-5-12(6-4-11)19-13(23)9-24-15-21-20-14(22(15)17)10-2-1-7-18-8-10/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKPHUICCMMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

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